N-Glyceryltaurine
Overview
Description
N-Glyceryltaurine is an organic compound with the molecular formula C5H13NO5S It is a derivative of taurine, a sulfur-containing amino acid, and glycerol
Mechanism of Action
Mode of Action
It is known that similar compounds, such as nitroglycerin, are converted by mitochondrial aldehyde dehydrogenase in smooth muscle cells to nitric oxide (no), a potent vasodilator .
Biochemical Pathways
For instance, taurine is involved in nerve growth, hydration regulation, bile salt production, digestion, mineral regulation, and the general function of the nervous system, vision, and eyes .
Pharmacokinetics
It’s known that post-translational modifications can impact the stability, pharmacokinetics (pk), efficacy, and immunogenicity of similar compounds .
Result of Action
Related compounds like taurine have been shown to have important functions in the heart, brain, and immune system .
Action Environment
It’s known that environmental factors can significantly impact the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Glyceryltaurine can be synthesized through the reaction of taurine with glycerol under controlled conditions. The reaction typically involves the use of a catalyst to facilitate the formation of the glyceryl ether bond. The process requires maintaining a specific temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, the synthesis process can be scaled up by optimizing the reaction conditions and using industrial-grade equipment. The key to successful industrial production lies in maintaining consistent reaction parameters and ensuring the purity of the starting materials.
Chemical Reactions Analysis
Types of Reactions
N-Glyceryltaurine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert this compound into simpler amino alcohols.
Substitution: The amino group in this compound can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are typically used.
Substitution: Various halogenating agents can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-Glyceryltaurine has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying glyceryl ether chemistry.
Biology: Investigated for its role in cellular signaling and as a potential biomarker for certain physiological conditions.
Medicine: Explored for its potential therapeutic effects, particularly in cardiovascular health and neuroprotection.
Industry: Utilized in the development of novel materials and as an additive in various formulations.
Comparison with Similar Compounds
Similar Compounds
Taurine: A sulfur-containing amino acid with similar biological functions.
Glycerol: A simple polyol compound that forms the backbone of N-Glyceryltaurine.
This compound Derivatives: Various derivatives with modified functional groups.
Uniqueness
This compound is unique due to its combined structural features of taurine and glycerol, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(2,3-dihydroxypropylamino)ethanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO5S/c7-4-5(8)3-6-1-2-12(9,10)11/h5-8H,1-4H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCQSLSABBLTGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)NCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50608555 | |
Record name | 2-[(2,3-Dihydroxypropyl)amino]ethane-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50608555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65222-42-6 | |
Record name | 2-[(2,3-Dihydroxypropyl)amino]ethane-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50608555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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